4-[1,3]Dioxolan-2-yl-hexan-1-ol
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Description
4-[1,3]Dioxolan-2-yl-hexan-1-ol, also known as 4-dioxolane, is a cyclic ether compound that is widely used in organic synthesis. It is a versatile reagent that can be used in a variety of reactions, such as the synthesis of heterocyclic compounds, the protection of alcohols, and the deprotection of acetals. 4-dioxolane is an important tool in the field of organic chemistry, and its applications have been studied extensively.
Scientific Research Applications
Catalytic Reactions and Platform Chemicals
The condensation of glycerol with various aldehydes and ketones to form mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, where [1,3]dioxan-5-ols are viewed as precursors for 1,3-propanediol derivatives, has been explored. This process utilizes solid acids as heterogeneous catalysts, highlighting the potential of [1,3]dioxolan derivatives as novel platform chemicals (Deutsch, Martin, & Lieske, 2007).
Protective Group in Nucleoside Synthesis
4,5-Di(ethoxycarbonyl)-1,3-dioxolan-2-yl (DECDO) has been identified as a protective group for the 2′-hydroxyl function in ribonucleosides, compatible with the DMTr strategy in oligonucleotide synthesis. This demonstrates its utility in the synthesis of complex biomolecules (Karwowski, Seio, & Sekine, 2007).
Diesel Fuel Additives
Glycerol derivatives, including 1,3-dioxolan variants, have been investigated as additives for diesel fuel. These additives showed promise in reducing emissions and improving engine performance, highlighting the environmental and efficiency benefits of 1,3-dioxolan-based compounds in fuel applications (Oprescu et al., 2014).
Gas-phase Hemiacetal Formation
The formation of 1,3-dioxolane-4-ol, a hemiacetal resulting from the addition of glycolaldehyde to formaldehyde in the gas phase, has been reported. This compound acts as a storage form for formaldehyde and glycolaldehyde, offering insights into atmospheric chemistry and potential industrial applications (Eckhardt, Wende, & Schreiner, 2018).
Enantioselective Organic Synthesis
Optically active 1,3-dioxolan-2-yl cation intermediates have been used in enantioselective dioxyacetylation of alkenes, showing the versatility of 1,3-dioxolan derivatives in producing chiral molecules, a crucial aspect in pharmaceutical synthesis (Fujita, Wakita, & Sugimura, 2011).
Bio-derived Dioxolane Fuels
Alkyl-substituted 1,3-dioxolanes have been suggested as potential biodiesels. The pyrolysis behavior of these compounds, studied through molecular dynamics simulations, provides insights into their suitability as sustainable fuel sources (Kwon & Xuan, 2021).
Crystal Structure Analysis
Studies on the crystal structure of dioxolane derivatives, such as the synthesis and analysis of specific dioxolane-based compounds, contribute to our understanding of their physical properties and potential applications in material science (Li, Wang, & Chen, 2001).
properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)hexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-2-8(4-3-5-10)9-11-6-7-12-9/h8-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEPUGDEGJMKJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCO)C1OCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1,3]Dioxolan-2-yl-hexan-1-ol |
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